4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-ethylphenyl)pyrrolidin-2-one
Description
The compound 4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-ethylphenyl)pyrrolidin-2-one is a pyrrolidin-2-one derivative characterized by a benzodiazolyl substituent at the 4-position and a 4-ethylphenyl group at the 1-position of the pyrrolidinone core. The benzodiazole moiety is linked via a 2-hydroxypropyl chain substituted with a 2,5-dimethylphenoxy group. The hydroxypropyl spacer may enhance solubility and hydrogen-bonding interactions, while the aromatic substituents (ethylphenyl, dimethylphenoxy) likely influence lipophilicity and target engagement.
Properties
IUPAC Name |
4-[1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(4-ethylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33N3O3/c1-4-22-11-13-24(14-12-22)32-17-23(16-29(32)35)30-31-26-7-5-6-8-27(26)33(30)18-25(34)19-36-28-15-20(2)9-10-21(28)3/h5-15,23,25,34H,4,16-19H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNGNEGHKWHHHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(COC5=C(C=CC(=C5)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-ethylphenyl)pyrrolidin-2-one typically involves multiple steps, including the formation of the pyrrolidinone ring, the introduction of the benzimidazole moiety, and the attachment of the dimethylphenoxy group. Common synthetic routes may include:
Formation of the Pyrrolidinone Core: This can be achieved through the cyclization of appropriate acyclic precursors under acidic or basic conditions.
Introduction of the Benzimidazole Moiety: This step often involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Attachment of the Dimethylphenoxy Group: This can be done via nucleophilic substitution reactions, where the phenoxy group is introduced using appropriate phenol derivatives and alkylating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-ethylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the benzimidazole or pyrrolidinone rings.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions on the aromatic rings can introduce various functional groups.
Scientific Research Applications
4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-ethylphenyl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory effects.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-ethylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or activator. The pathways involved often depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Target Compound
- Core : Pyrrolidin-2-one.
- Key Substituents: 4-position: 1H-1,3-benzodiazol-2-yl group linked via 3-(2,5-dimethylphenoxy)-2-hydroxypropyl. 1-position: 4-ethylphenyl.
Comparable Compounds
5-(4-tert-Butyl-phenyl)-3-hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-1,5-dihydro-pyrrol-2-one (Compound 20)
- Core : Pyrrol-2-one.
- Key Substituents :
- 4-position: 4-methylbenzoyl.
- 1-position: 2-hydroxypropyl.
- 5-position: 4-tert-butylphenyl.
- Properties : Melting point 263–265°C; molecular weight 408.23 g/mol.
- Comparison : Replaces benzodiazole with benzoyl and introduces a tert-butyl group. The absence of benzodiazole may reduce aromatic stacking interactions, while the tert-butyl group increases steric bulk and lipophilicity.
4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one hydrochloride (Compound 1049746-50-0) Core: Pyrrolidin-2-one. Key Substituents:
- 4-position: Benzodiazol-2-yl linked via 2-(2,6-dimethylphenoxy)ethyl.
- 1-position: 4-fluorophenylmethyl. Comparison: Shares the benzodiazole moiety but uses a shorter ethyl linker (vs. hydroxypropyl) and substitutes ethylphenyl with fluorophenylmethyl.
Pharmacological and Physicochemical Properties
Target Compound
- Predicted Properties: Higher molecular weight (>500 g/mol) due to benzodiazole and ethylphenyl groups. Hydroxypropyl chain enhances solubility compared to non-polar linkers. 2,5-Dimethylphenoxy and ethylphenyl groups contribute to lipophilicity (logP ~3–4).
Comparative Data from Analogs
Antiarrhythmic Activity : Arylpiperazine-pyrrolidinone hybrids (e.g., Compound 13) showed ED50 = 1.0 mg/kg (iv) in epinephrine-induced arrhythmia. Inference: The target compound’s benzodiazole and ethylphenyl groups may modulate ion channel interactions, but activity depends on substituent positioning.
Receptor Affinity : Compound 7 (α1-AR pKi = 7.13) and Compound 18 (α2-AR pKi = 7.29) highlight the role of arylpiperazine groups. Inference: The target compound’s benzodiazole and phenoxy groups may favor different receptor targets (e.g., serotonin or adenosine receptors).
Solubility and Bioavailability :
Biological Activity
The compound 4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-ethylphenyl)pyrrolidin-2-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and activity against various biological targets, supported by relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 473.5 g/mol. The structure includes a benzodiazole core , a pyrrolidinone ring , and various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C28H28FN3O3 |
| Molecular Weight | 473.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | SHLKFQKBVPZSMY-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Benzimidazole Core : This is achieved through the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions.
- Introduction of the Dimethylphenoxy Group : A nucleophilic substitution reaction replaces a leaving group on the benzimidazole ring with 2,5-dimethylphenol.
- Hydroxypropyl Group Addition : This step often involves an epoxide ring-opening reaction facilitated by a base.
- Pyrrolidinone Ring Formation : Cyclization occurs under basic or acidic conditions to complete the structure.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds structurally similar to our target compound. For instance, derivatives containing benzimidazole and benzothiazole nuclei have shown promising results against various cancer cell lines, including A549 and HCC827. These compounds demonstrated effective inhibition of cell proliferation in both 2D and 3D culture systems, indicating their potential as anticancer agents .
Antimicrobial Activity
In addition to antitumor properties, some derivatives have exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves binding to DNA and inhibiting DNA-dependent enzymes, which is crucial for bacterial growth and replication .
The proposed mechanism for the biological activity of this compound involves:
- Binding to Biological Targets : The unique structural features allow it to interact with specific enzymes or receptors.
- DNA Interaction : Similar compounds have been shown to intercalate into DNA or bind within the minor groove, disrupting essential cellular processes .
Case Studies
Several studies have evaluated the efficacy of related compounds:
- In vitro assays demonstrated that certain benzimidazole derivatives showed IC50 values in the low micromolar range against lung cancer cell lines.
- Research indicated that modifications in substituents can significantly enhance binding affinity and solubility, thereby improving bioavailability .
Comparison with Similar Compounds
To contextualize the biological activity of our compound, it is beneficial to compare it with similar structures:
| Compound | Activity Profile |
|---|---|
| 2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl]-1H-benzo[d]imidazol-1-yl ethanone | Moderate antitumor activity |
| (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | High antimicrobial activity |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-ethylphenyl)pyrrolidin-2-one, and what reaction conditions are critical for achieving high yields?
- Methodological Answer: Synthesis typically involves multi-step reactions, including nucleophilic substitution, acylation, and cyclization. Key steps include coupling the benzodiazole moiety to the pyrrolidinone core under basic conditions (e.g., triethylamine in dichloromethane) and introducing the 2,5-dimethylphenoxy group via an epoxide ring-opening reaction. Optimizing solvent polarity (e.g., methanol or DMF) and temperature (60–80°C) is crucial for intermediates like the hydroxypropyl-benzodiazole derivative. Catalysts such as Lewis acids (e.g., ZnCl₂) may enhance regioselectivity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structural integrity?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) resolves stereochemistry and confirms substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight. For crystallographic analysis, single-crystal X-ray diffraction (using SHELX software ) is preferred to resolve complex stereoelectronic interactions, particularly around the pyrrolidinone and benzodiazole rings. Polarimetry or circular dichroism may assess chiral centers .
Q. What functional groups in this compound are most reactive, and how do they influence solubility and stability?
- Methodological Answer: The pyrrolidin-2-one ring’s carbonyl group and the benzodiazole’s aromatic nitrogen atoms are reactive sites. The 2-hydroxypropyl side chain enhances hydrophilicity, while the 4-ethylphenyl group contributes to lipophilicity. Stability studies (e.g., accelerated degradation under UV light or varying pH) reveal susceptibility of the ester linkages to hydrolysis, necessitating storage in anhydrous conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo assays for this compound?
- Methodological Answer: Discrepancies often arise from metabolic instability or poor bioavailability. To address this:
- Step 1: Perform metabolite profiling (LC-MS/MS) to identify degradation products.
- Step 2: Use pharmacokinetic studies (e.g., plasma protein binding assays) to assess bioavailability.
- Step 3: Modify labile groups (e.g., replacing the hydroxypropyl group with a methylene ether) to enhance metabolic resistance. Cross-validate using molecular dynamics simulations to predict binding affinity changes .
Q. What strategies optimize the synthetic yield of the benzodiazole-pyrrolidinone intermediate, and how are competing side reactions suppressed?
- Methodological Answer: Yield optimization involves:
- Temperature Control: Maintaining ≤70°C during benzodiazole coupling to prevent decarboxylation.
- Solvent Selection: Using polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Catalyst Screening: Testing palladium catalysts for Suzuki-Miyaura cross-coupling to reduce byproducts like dimerized benzodiazoles.
- Purification: Flash chromatography with silica gel (hexane:ethyl acetate gradient) isolates the target intermediate .
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the 2,5-dimethylphenoxy group in target binding?
- Methodological Answer:
- Design: Synthesize analogs with substituent variations (e.g., 2,6-dimethylphenoxy or unsubstituted phenoxy).
- Assays: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics to suspected targets (e.g., kinase enzymes).
- Computational Modeling: Perform docking studies (AutoDock Vina) to compare binding poses and identify critical van der Waals interactions with hydrophobic pockets .
Q. What experimental frameworks validate the compound’s mechanism of action when conflicting biochemical assay results occur?
- Methodological Answer:
- Orthogonal Assays: Combine enzyme inhibition assays (e.g., fluorescence-based) with cellular thermal shift assays (CETSA) to confirm target engagement.
- Knockout Models: Use CRISPR-Cas9 to silence putative targets in cell lines and assess activity loss.
- Pathway Analysis: RNA sequencing or phosphoproteomics identifies downstream signaling changes, resolving off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
